tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate
CAS No.:
Cat. No.: VC17715172
Molecular Formula: C17H33N3O2
Molecular Weight: 311.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H33N3O2 |
|---|---|
| Molecular Weight | 311.5 g/mol |
| IUPAC Name | tert-butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate |
| Standard InChI | InChI=1S/C17H33N3O2/c1-5-17(7-9-18-10-8-17)20-12-6-11-19(13-14-20)15(21)22-16(2,3)4/h18H,5-14H2,1-4H3 |
| Standard InChI Key | RCXLFKJDHUGKCF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CCNCC1)N2CCCN(CC2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a 1,4-diazepane ring—a seven-membered heterocycle containing two nitrogen atoms—substituted at the 1-position with a tert-butyl carboxylate group and at the 4-position with a 4-ethylpiperidin-4-yl group. The tert-butyl group enhances steric bulk and metabolic stability, while the ethylpiperidine moiety introduces chirality and potential receptor-binding interactions .
Physicochemical Properties
The molecular formula is C₁₇H₃₁N₃O₂, with a molecular weight of 309.45 g/mol (calculated from PubChem data for related structures) . Key properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~2.8 (estimated) |
| Hydrogen Bond Donors | 1 (secondary amine) |
| Hydrogen Bond Acceptors | 4 (two amines, two esters) |
These properties suggest moderate lipophilicity, aligning with bioavailability requirements for central nervous system (CNS)-targeted therapeutics .
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of tert-butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate involves multi-step organic reactions, as inferred from analogous procedures in the literature . A representative pathway includes:
-
Formation of the Piperidine Intermediate:
-
Diazepane Ring Construction:
-
Deprotection and Purification:
Optimization Strategies
Reaction yields are enhanced by:
-
Solvent Selection: Polar aprotic solvents like acetonitrile improve nucleophilic substitution rates.
-
Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation steps .
Reactivity Profile
The compound undergoes characteristic reactions of secondary amines and esters:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ester Hydrolysis | NaOH/H₂O, reflux | Carboxylic acid derivative |
| Amide Formation | Acetyl chloride, pyridine | N-Acetylated derivative |
| Reductive Amination | NaBH₃CN, aldehyde | Alkylated amine product |
These transformations enable diversification for structure-activity relationship (SAR) studies .
Industrial and Research Applications
Agrochemistry
Piperidine derivatives are explored as herbicides and fungicides. The ethyl group may enhance lipid membrane permeability, improving foliar uptake .
Chemical Biology
The compound serves as a scaffold for fluorescent probes targeting lysosomal compartments, leveraging its amine basicity for pH-dependent trafficking .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume